molecular formula C10H12BrN B8544399 1-(4-Bromophenyl)-3-methylazetidine

1-(4-Bromophenyl)-3-methylazetidine

Cat. No. B8544399
M. Wt: 226.11 g/mol
InChI Key: WREPFMUGOZCTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

3-methylazetidine (0.5 g, 4.69 mmol), diacetoxypalladium (10.53 mg, 0.05 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.058 g, 0.09 mmol) and cesium carbonate (3.67 g, 11.26 mmol), degassed toluene (15 mL) were heated at 100 °C over the weekend. The RM was filtered and washed with EtOAc the filtrate was then concentrated and the crude product purified by flash silica chromatography, elution gradient 20 to 30% EtOAc in heptane. Purest fractions were collected and combined with EN05604-93. The combined product was then recrystalised from EtOAc to give 1-(4-bromophenyl)-3-methylazetidine (0.899 g, 85 %).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0113 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00469 mol
Type
reactant
Reaction Step Three
Quantity
0.00469 mol
Type
reactant
Reaction Step Four
Quantity
4.69e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
660
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0113 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.015 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00469 mol
Type
reactant
Smiles
CC1CNC1
Step Four
Name
Quantity
0.00469 mol
Type
reactant
Smiles
C1=CC(=CC=C1Br)Br
Step Five
Name
Quantity
9.38e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
4.69e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C1)C2=CC=C(C=C2)Br
Measurements
Type Value Analysis
YIELD 84.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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